橙皮苷

描述

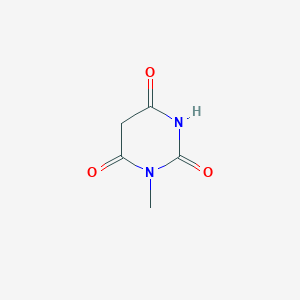

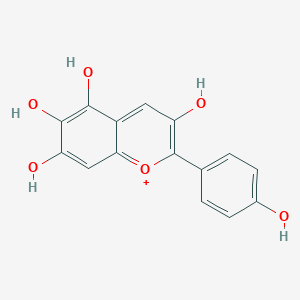

Aurantinidin is a water-soluble, red plant dye . It is a member of the class of compounds known as anthocyanidins and is a hydroxy derivative of pelargonidin . Aurantinidin has been reported to occur in Impatiens aurantiaca (Balsaminaceae), and also in cultivars from genus Alstroemeria .

Synthesis Analysis

A complete conformational analysis on the isolated and PCM modeled aqueous solution cationic, neutral, and anionic forms of aurantinidin was carried out at the B3LYP/6–31++G (d,p) level . The most stable conformers of isolated cationic and neutral forms of aurantinidin are completely planar, whereas ring B and 3OH are significantly twisted with regard to the AC system in the anion .Molecular Structure Analysis

The plane of the B ring is slightly rotated with regard to the AC bicycle even in the most stable conformers of the cation and quinonoidal form . The most stable conformers of the cation, in both gas phase and aqueous solution, display anti and syn orientations for hydroxyls at 3 and 5 positions .Chemical Reactions Analysis

The most stable tautomer of neutral aurantinidin is obtained by deprotonating hydroxyl at C5 in gas phase, but at C7 in water solution, according to PCM . Also, the most stable tautomer of the anion is different in gas phase (hydrogens are abstracted from hydroxyls at C5 and C4’) and PCM calculations for water solution (C3 and C5) .Physical And Chemical Properties Analysis

Aurantinidin has a chemical formula of C15H11O6+ and a molar mass of 287.24 g/mol . It is a water-soluble compound . More detailed physical and chemical properties would require specific experimental measurements or computational modeling.科学研究应用

1. 太阳能电池效率提升

橙皮苷因其提高染料敏化太阳能电池效率的潜力而受到研究。研究人员对橙皮苷的分子结构进行了建模修改,展示了其电子注入特性、光收集效率和开路光电压的改进,这对于太阳能电池性能至关重要 (Obasuyi, Glossman-Mitnik, & Flores-Holguín, 2020)。

2. 抗癌剂

从柑橘中分离出的含有橙皮苷的化合物奥拉普坦已显示出作为抗癌剂的潜力。它已对各种癌细胞系表现出抑制作用和化学预防作用,影响细胞生长、炎症和凋亡。它调节细胞内信号通路,在癌症治疗中显示出前景 (Tayarani-Najaran, Tayarani-Najaran, & Eghbali, 2021)。

3. 抗缺血作用

含有橙皮苷的橘皮已被研究其抗缺血作用。它显示出在缺血条件下对分离的大鼠心脏灌注压、主动脉血流、冠状动脉血流和心输出量下降的显着预防作用,表明其在治疗缺血性心脏病中的潜力 (Kang 等人,2007)。

4. 胃肠道动力改善

橘皮的成分,包括橙皮苷,已被确定为对改善胃肠道运动障碍有潜在益处。对其化学成分及其对胃肠道功能的影响进行了全面分析,突出了其在该领域的治疗潜力 (He 等人,2018)。

5. 抗氧化和抗炎特性

橙皮苷通过存在于柑橘中,与抗氧化和抗炎特性相关。这些作用对各种健康状况有益,包括减少神经炎症并可能有助于调节神经递质系统 (Sasaki 等人,2019)。

6. 焦虑症治疗

涉及含有橙皮苷的柑橘的研究表明其在治疗焦虑症方面的潜力。其精油在各种应激条件下显示出抗焦虑作用,表明其在焦虑管理中的应用 (Mannucci 等人,2018)。

安全和危害

未来方向

Theoretical modifications of the molecular structure of Aurantinidin were modeled, and the optical and electrical properties were calculated by using density functional theory (DFT) and time-dependent DFT (TD–DFT) . The modifications improved the electron injection properties of the molecules with higher light-harvesting efficiencies . This suggests potential applications of Aurantinidin in dye-sensitized solar cells .

属性

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19/h1-6H,(H4-,16,17,18,19,20)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONRPRFJVEJKB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331603 | |

| Record name | Aurantinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aurantinidin | |

CAS RN |

25041-66-1 | |

| Record name | Aurantinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。